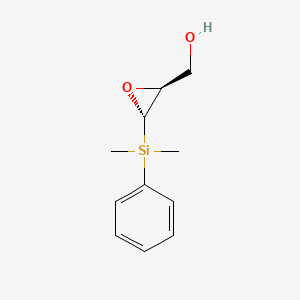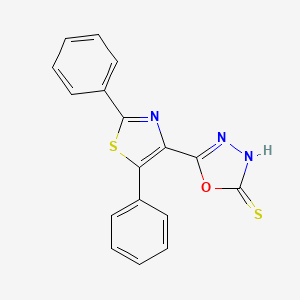![molecular formula C15H12N2O4S B12560720 (1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea](/img/structure/B12560720.png)
(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiourea core flanked by two 2,4-dihydroxyphenyl groups, making it an interesting subject for research in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea typically involves the condensation reaction between thiourea and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Esters or ethers of the phenolic hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of (1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea involves its interaction with various molecular targets. The compound’s phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, while the thiourea core can interact with metal ions and other electrophilic species. These interactions can modulate biological pathways, such as oxidative stress response and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: These compounds also contain sulfur and exhibit similar chemical reactivity.
Imidazole Derivatives: Known for their biological activity and structural similarity to thiourea compounds.
Quinazolinones: These compounds share some pharmacological properties with (1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea.
Uniqueness
This compound is unique due to its specific combination of phenolic and thiourea functionalities, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and application.
Eigenschaften
Molekularformel |
C15H12N2O4S |
|---|---|
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea |
InChI |
InChI=1S/C15H12N2O4S/c18-11-3-1-9(13(20)5-11)7-16-15(22)17-8-10-2-4-12(19)6-14(10)21/h1-8,18-21H/b16-7+,17-8+ |
InChI-Schlüssel |
MVLZORBEWYFNSB-GDWCLCACSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1O)O)/C=N/C(=S)/N=C/C2=C(C=C(C=C2)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)C=NC(=S)N=CC2=C(C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)
![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)
![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)




![4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione](/img/structure/B12560673.png)

![Trimethyl[3-(pentylsulfanyl)propyl]stannane](/img/structure/B12560681.png)
![1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B12560685.png)


